molecular formula C11H12BrFO3 B8156654 3-Bromo-5-fluoro-4-isobutoxybenzoic acid

3-Bromo-5-fluoro-4-isobutoxybenzoic acid

Cat. No.: B8156654
M. Wt: 291.11 g/mol
InChI Key: ZXOAKAPTJXDUKJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-isobutoxybenzoic acid is an organic compound characterized by the presence of bromine, fluorine, and an isobutoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoro-4-isobutoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 5-fluoro-4-isobutoxybenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often require a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols. Reagents such as potassium permanganate or lithium aluminum hydride are typically used.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: Formation of derivatives with different nucleophiles.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: 3-Bromo-5-fluoro-4-isobutoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features allow for interactions with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry: The compound is also investigated for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-bromo-5-fluoro-4-isobutoxybenzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzoic acid
  • 5-Fluoro-2-bromobenzoic acid
  • 4-Isobutoxybenzoic acid

Comparison: Compared to similar compounds, 3-bromo-5-fluoro-4-isobutoxybenzoic acid is unique due to the combination of bromine, fluorine, and isobutoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which can be advantageous in specific applications. For instance, the presence of the isobutoxy group can enhance solubility in organic solvents, making it more suitable for certain synthetic processes.

Properties

IUPAC Name

3-bromo-5-fluoro-4-(2-methylpropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOAKAPTJXDUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Br)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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